molecular formula C4H7FO3S B3075191 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride CAS No. 1028099-81-1

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride

Cat. No. B3075191
CAS RN: 1028099-81-1
M. Wt: 154.16 g/mol
InChI Key: FGYRHYUVGSZLOI-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride, also known as 2-(oxolan-2-yl)ethane-1-sulfonyl fluoride, is a chemical compound with the CAS Number: 2137682-86-9 . It has a molecular weight of 182.22 . The IUPAC name for this compound is 2-(tetrahydrofuran-2-yl)ethane-1-sulfonyl fluoride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11FO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

  • Regioselective Formation and Conversion : Sulfonyl fluorides, like 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride, are used in the regioselective formation of fluorohydrins and their conversion to fluoroolefins. This process involves the treatment of p-toluene-sulfonates derived from fluorohydrins with potassium tert-butoxide, resulting in high yields of fluoroolefins. Such applications are significant in chemical synthesis and material science (Suga, Hamatani, & Schlosser, 1990).

  • Ring-Opening Reactions : Another application involves the smooth and regioselective ring-opening of oxiranes, a class of cyclic ethers, under mild conditions. These reactions are promoted by catalysts such as tetrabutylammonium fluoride and are essential in organic synthesis for producing various chemical compounds (Tanabe, Mori, & Yoshida, 1997).

  • Synthesis of Sulfur-Containing Compounds : Sulfonyl fluorides are also used in the preparation and reactions of sulfur-containing compounds like 1,2-oxathietan 2,2-dioxides. These compounds offer a route to internal polyhalogenoalkenes and have applications in the fields of pharmaceuticals and agrochemicals (Cookson et al., 1982).

  • Electrochemical Synthesis : Sulfonyl fluorides are synthesized through electrochemical oxidative coupling of thiols and potassium fluoride. This method is environmentally friendly and has a broad substrate scope, making it valuable in various synthetic applications (Laudadio et al., 2019).

  • Machine Learning in Fluorination Reactions : The use of machine learning to fine-tune reagent and base structure in sulfonyl fluoride synthesis demonstrates its application in fluorinating diverse classes of alcohols. This advancement indicates the role of computational methods in optimizing chemical reactions (Nielsen et al., 2018).

  • Preparation of Tetrabutylphosphonium Fluoride : Tetrabutylphosphonium fluoride, prepared from sulfonyl fluorides, is used for selective nucleophilic fluorination of oxiranes and other compounds. This showcases the versatility of sulfonyl fluorides in creating valuable reagents for chemical synthesis (Seto et al., 1991).

  • Synthesis of Aliphatic Sulfonyl Fluorides : Recent research has developed methods for the synthesis of aliphatic sulfonyl fluorides, highlighting their growing importance in chemical biology and molecular pharmacology. These methods allow for the creation of a wide range of structures, underlining the adaptability of sulfonyl fluoride chemistry (Xu et al., 2019).

properties

IUPAC Name

2-(oxiran-2-yl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYRHYUVGSZLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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